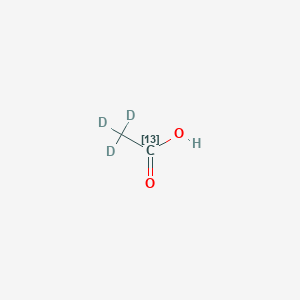

2,2,2-trideuterioacetic acid

Description

2,2,2-Trideuterioacetic acid (CAS: 1112-02-3), also known as acetic acid-d₃, is a deuterated derivative of acetic acid where all three hydrogen atoms on the methyl group are replaced with deuterium isotopes . Its molecular formula is C₂HD₃O₂, with a molecular weight of 63.07 g/mol (compared to 60.05 g/mol for non-deuterated acetic acid). This isotopic substitution reduces vibrational frequencies and alters kinetic properties, making it valuable in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic tracing .

Properties

Molecular Formula |

C2H4O2 |

|---|---|

Molecular Weight |

64.063 g/mol |

IUPAC Name |

2,2,2-trideuterioacetic acid |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1 |

InChI Key |

QTBSBXVTEAMEQO-HZPPXAECSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)O |

Canonical SMILES |

CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved by reacting acetic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of deuterium gas (D2) and acetic acid. The process is carried out under high pressure and temperature conditions to facilitate the exchange of hydrogen atoms with deuterium. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trideuterioacetic acid undergoes various chemical reactions similar to its non-deuterated counterpart, acetic acid. These reactions include:

Oxidation: It can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form ethanol.

Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Ethanol.

Substitution: Acyl chlorides and other substituted products.

Scientific Research Applications

2,2,2-Trideuterioacetic acid is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:

Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.

Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

Industry: Applied in the production of deuterated compounds for various industrial applications .

Mechanism of Action

The mechanism by which 2,2,2-trideuterioacetic acid exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Derivatives

Acetic Anhydride-d₆ (CAS: 16649-49-3)

Dodecanoic-2,2-d₂ Acid (CAS: 64118-39-4)

Halogenated Derivatives

2,2,2-Trichloroacetic Acid (CAS: Not specified)

Aromatic and Heterocyclic Derivatives

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid; CAS: 76-93-7)

2-[5-(2-Chloroacetyl)thiophen-2-yl]acetic Acid (CAS: 175203-15-3)

Polyether and Functionalized Derivatives

2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]acetic Acid (CAS: 21127-45-7)

Comparative Data Table

Key Research Findings

- Isotopic Effects: Deuterium in this compound slows reaction kinetics (kinetic isotope effect) compared to non-deuterated acetic acid, critical in elucidating reaction mechanisms .

- Toxicity: While non-irritating in dilute forms, concentrated acetic acid-d₃ shares handling precautions with acetic acid (e.g., ventilation, protective gear) .

- Synthetic Utility: Unlike halogenated analogs (e.g., trichloroacetic acid), deuterated acetic acid is non-destructive and preserves molecular integrity in labeling .

Q & A

Basic: What are the recommended storage conditions for 2,2,2-trideuterioacetic acid to ensure isotopic integrity?

Answer:

Store the compound in tightly closed, moisture-resistant containers under inert gas (e.g., argon) to minimize isotopic exchange with ambient humidity. Maintain storage temperatures below 25°C in a dry, well-ventilated environment. Regularly monitor deuterium content via NMR to confirm stability .

Advanced: How can researchers assess the isotopic purity of this compound using spectroscopic methods?

Answer:

Nuclear Magnetic Resonance (NMR):

- ²H NMR : Directly quantify deuterium incorporation by comparing peak integrals of deuterated vs. non-deuterated protons.

- ¹H NMR : Observe signal suppression at δ ~2.1 ppm (CH₃ group) to confirm deuteration efficiency.

Mass Spectrometry (MS):

- Use high-resolution MS (HRMS) to detect isotopic clusters. Calculate deuteration levels based on m/z ratios of molecular ion fragments (e.g., [M+H]⁺ or [M-H]⁻).

- Cross-validate with isotopic standards to minimize analytical error .

Basic: What personal protective equipment (PPE) is advised when handling this compound?

Answer:

- Eye/Face Protection : Chemical safety goggles and face shields to prevent splashes.

- Skin Protection : Nitrile gloves (≥0.11 mm thickness) and lab coats resistant to organic acids.

- Respiratory Protection : Use fume hoods or N95 masks if aerosolization occurs during weighing or synthesis.

- Emergency Protocols : Ensure eyewash stations and safety showers are accessible .

Advanced: What experimental considerations are critical when using this compound in kinetic isotope effect (KIE) studies?

Answer:

- Solvent Selection : Use deuterated solvents (e.g., D₂O, CDCl₃) to avoid H/D exchange interference.

- Reaction Monitoring : Track deuterium retention via in-situ NMR or quench-and-analyze methods.

- Control Experiments : Compare reaction rates with non-deuterated analogs under identical conditions (temperature, pH, catalyst loading).

- Data Interpretation : Apply the Swain-Schaad relationship or Eyring equation to quantify KIE values, accounting for solvent isotope effects .

Basic: How should accidental exposure to this compound be managed?

Answer:

- Skin Contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing.

- Eye Exposure : Flush with saline or water for 20 minutes, ensuring eyelids are fully open.

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.

- Documentation : Provide the Safety Data Sheet (SDS) to medical personnel, emphasizing deuterium-related toxicity data .

Advanced: What methodologies are effective for analyzing thermal stability and decomposition pathways of deuterated acetic acid derivatives?

Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 2.5–10°C/min) to identify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to degradation.

- Kinetic Modeling : Apply iso-conversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to derive activation energies (Eₐ) and degradation mechanisms.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO₂, deuterated methane) .

Basic: How is this compound synthesized, and what purity benchmarks are essential?

Answer:

- Synthesis :

- Deuterium Exchange : React acetic anhydride with excess D₂O in the presence of acid catalysts (e.g., DCl).

- Distillation : Purify via fractional distillation under reduced pressure to isolate deuterated product.

- Purity Criteria :

Advanced: How do isotopic impurities in this compound impact reaction mechanisms in organocatalysis?

Answer:

- Mechanistic Interference : Residual protons may alter transition-state geometries, leading to skewed enantiomeric excess (ee) in asymmetric catalysis.

- Mitigation Strategies :

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

- Liquid Chromatography (LC) : Pair with UV detection (λ = 210 nm) or refractive index (RI) detectors.

- Ion Chromatography (IC) : Optimize for carboxylic acid separation using anion-exchange columns (e.g., Dionex AS11-HC).

- Internal Standards : Use deuterated analogs (e.g., D₃-acetic acid) to correct for matrix effects .

Advanced: What are the challenges in scaling up deuterated acetic acid synthesis while maintaining isotopic fidelity?

Answer:

- Scalability Issues :

- Deuterium exchange efficiency decreases with batch size due to kinetic limitations.

- Side reactions (e.g., hydrolysis) may dominate in non-optimized reactors.

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.